5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-17-10-9-11-18(2)22(17)29-24-21(30(27,28)20-14-7-4-8-15-20)16-25-23(26-24)19-12-5-3-6-13-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIMXBAPHQHSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.
Incorporation of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via a nucleophilic substitution reaction, where 2,6-dimethylphenol reacts with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Comparison of Pyrimidine-Based Sulfonyl/Sulfonamide Derivatives
Phenoxy-Substituted Piperazine Derivatives (HBK Series)
Compounds such as HBK14 and HBK15 () feature 2,6-dimethylphenoxy or chloro-substituted phenoxy groups linked to piperazine cores. Comparisons include:
- Core Heterocycle : The pyrimidine ring in the target compound may offer greater π-stacking interactions compared to the piperazine in HBK compounds, which are typically associated with serotonin receptor modulation.
Table 2: Phenoxy-Containing Compounds with Varied Cores
Phenoxy-Containing Building Blocks ()
Compounds like Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate and 1-(2,6-Dimethylphenoxy)acetone serve as synthetic intermediates rather than bioactive agents. Key differences:
- Functional Groups : The target compound’s benzenesulfonyl and pyrimidine groups are absent in these simpler esters and ketones, which lack the complexity for targeted bioactivity.
- Solubility : The isobutyl ester in likely exhibits higher lipophilicity compared to the target compound’s polar sulfonyl group.
Biological Activity
5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine is a compound with significant potential in various biological applications, particularly in the realms of antimicrobial and anticancer activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 416.49 g/mol. Its structure incorporates a pyrimidine ring substituted with a benzenesulfonyl group and a 2,6-dimethylphenoxy moiety, contributing to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of related structures have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the substituents on the pyrimidine ring can enhance antimicrobial potency.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has been evaluated against different cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study, the compound was tested for cytotoxicity using the MTT assay:
- MCF7 Cells : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.
- A549 Cells : The IC50 value was found to be around 20 µM.
These results suggest that the compound effectively inhibits cell proliferation in cancerous cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Time (hours) |
|---|---|---|
| MCF7 | 15 | 48 |
| A549 | 20 | 48 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For instance, studies indicate that it may act as a tubulin inhibitor, disrupting microtubule formation and leading to apoptosis in cancer cells.
Q & A
Basic: What are the standard synthetic protocols for preparing 5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine?
The synthesis involves multi-step reactions with strict control of conditions. Key steps include:
- Sulfonylation : Introducing the benzenesulfonyl group via electrophilic substitution under anhydrous conditions (e.g., using DCM as solvent at 0–5°C).
- Phenoxy coupling : Employing Ullmann or Buchwald-Hartwig coupling for attaching the 2,6-dimethylphenoxy group, requiring palladium catalysts and elevated temperatures (80–120°C).
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation, with HPLC monitoring reaction progress .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
A combination of analytical techniques is critical:
- NMR spectroscopy : Assign peaks for benzenesulfonyl (δ 7.5–8.1 ppm), pyrimidine (δ 8.3–8.7 ppm), and dimethylphenoxy (δ 2.2–2.4 ppm for CH₃ groups).
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between pyrimidine and benzene rings) .
- Mass spectrometry : HRMS (ESI⁺) to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with sulfonyl and phenyl groups .
Advanced: How can researchers optimize reaction yields while minimizing side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require strict temperature control to avoid decomposition.
- Catalyst tuning : Use Pd(OAc)₂/XPhos systems for coupling reactions, reducing steric hindrance from 2,6-dimethylphenoxy groups .
- In-line monitoring : ReactIR or HPLC-MS detects intermediates in real time, enabling rapid adjustment of stoichiometry or pH .
- Byproduct mitigation : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted sulfonyl chlorides .
Advanced: How should contradictory biological activity data between this compound and structural analogs be resolved?
- Comparative SAR analysis : Map substituent effects using analogs from (e.g., 2-(Chlorophenyl)-6-methylpyrimidin-4-ol vs. the target compound). Differences in lipophilicity (Cl vs. OCH₃) may alter membrane permeability .
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify affinity for target proteins (e.g., kinases), isolating steric/electronic contributions of the benzenesulfonyl group .
- Metabolic stability : Compare hepatic microsome half-lives to rule out pharmacokinetic discrepancies .
Basic: What experimental designs are suitable for studying its stability under varying conditions?
Adopt a split-plot design (as in ) with:
- Factors : pH (3–9), temperature (25–60°C), and light exposure.
- Response variables : Degradation rate (HPLC quantification) and crystallinity (PXRD).
- Replicates : 4 replicates per condition, randomized to block environmental variability .
- Accelerated stability studies : Use Arrhenius modeling to predict shelf life under standard storage .
Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use DMSO-water gradients (<1% DMSO) with sonication to disperse aggregates.
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at concentrations below CMC to avoid cytotoxicity .
- Pro-drug synthesis : Introduce phosphate or PEG groups at the pyrimidine N1 position to enhance hydrophilicity .
Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for toxicity studies?
- CYP inhibition assays : Use recombinant CYP isoforms (3A4, 2D6) with fluorogenic substrates. The benzenesulfonyl group may act as a competitive inhibitor due to sulfur coordination with heme iron .
- Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., sulfoxide derivatives), guiding structural modifications to reduce toxicity .
Basic: What computational methods predict its binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). The 2-phenyl group may occupy hydrophobic pockets, while sulfonyl groups form H-bonds .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational flexibility of the dimethylphenoxy moiety .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across cell lines?
- Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hours for proliferation assays).
- Control for efflux pumps : Include inhibitors (e.g., verapamil for P-gp) to isolate intrinsic cytotoxicity .
- Transcriptomic profiling : RNA-seq to correlate target expression levels (e.g., Bcl-2, survivin) with sensitivity .
Advanced: What methodologies assess environmental fate and ecotoxicological impacts?
- OECD 308 guidelines : Study biodegradation in soil/water systems, tracking residues via LC-MS. The sulfonyl group may persist due to low microbial activity .
- Daphnia magna assays : Acute toxicity (48-h LC₅₀) and chronic reproduction effects. Structural analogs in suggest moderate ecotoxicity (EC₅₀ >10 mg/L) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
